molecular formula C5H8F2N2O B13325757 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one

Cat. No.: B13325757
M. Wt: 150.13 g/mol
InChI Key: OCZKGTGYUSAESX-UHFFFAOYSA-N
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Description

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C5H8F2N2O. This compound is characterized by the presence of a difluoroazetidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluoroazetidine and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the amine group, facilitating nucleophilic attack on the azetidine ring.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may interact with receptor sites, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one can be compared with other similar compounds such as:

    2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: This compound has a similar structure but lacks the carbonyl group, which affects its reactivity and biological activity.

    Ethanone, 2-amino-1-(3,3-difluoro-1-pyrrolidinyl): This compound has a pyrrolidine ring instead of an azetidine ring, leading to different chemical properties and applications.

    2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol:

Properties

Molecular Formula

C5H8F2N2O

Molecular Weight

150.13 g/mol

IUPAC Name

2-amino-1-(3,3-difluoroazetidin-1-yl)ethanone

InChI

InChI=1S/C5H8F2N2O/c6-5(7)2-9(3-5)4(10)1-8/h1-3,8H2

InChI Key

OCZKGTGYUSAESX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CN)(F)F

Origin of Product

United States

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